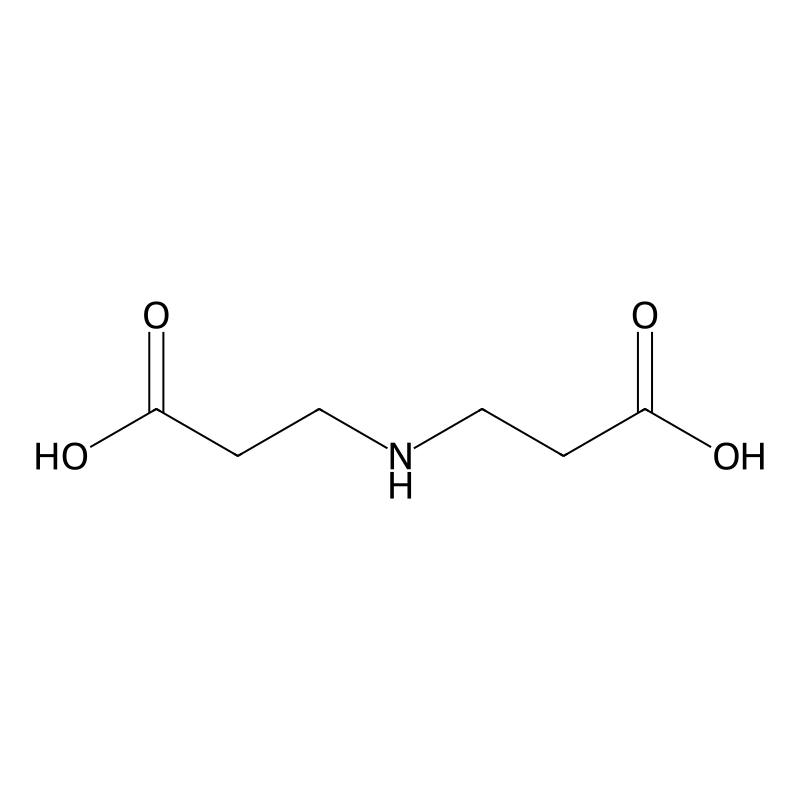

3,3'-Iminodipropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization:

3,3'-Iminodipropionic acid (3,3'-IDPA) is a relatively simple molecule with the chemical formula C6H11NO4 and a molecular weight of 161.16 g/mol. Its synthesis has been described in various scientific publications, with methods utilizing different starting materials and reaction conditions [, ]. Characterization of synthesized 3,3'-IDPA is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential applications:

While the specific research applications of 3,3'-IDPA are still under exploration, its potential lies in several areas:

- Biomedical research: 3,3'-IDPA structurally resembles certain naturally occurring amino acids and dipeptides. This similarity has led to investigations into its potential role in various biological processes, including protein synthesis and enzyme activity [].

- Material science: The presence of both acidic and amine functional groups in 3,3'-IDPA makes it a potential candidate for the development of new materials with interesting properties. For instance, research suggests its potential use in the creation of biocompatible polymers and drug delivery systems [].

- Environmental science: Studies have explored the potential use of 3,3'-IDPA as a chelating agent, meaning it can bind to and remove metal ions from water. This property could be valuable in environmental remediation efforts to address metal contamination [].

3,3'-Iminodipropionic acid is an organic compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol. It is characterized by the presence of an imino group and two propionic acid moieties, which contribute to its unique chemical properties. The compound is also known by other names such as N-(2-carboxyethyl)-β-alanine and has a CAS Registry Number of 505-47-5. In its solid state at room temperature, it appears as a white crystalline substance .

- Esterification: It can react with alcohols to form esters, which is a common reaction in organic synthesis.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler molecules.

- Amidation: The carboxylic acid groups can react with amines to form amides, which are important in the synthesis of peptides and proteins.

These reactions highlight the versatility of 3,3'-iminodipropionic acid in synthetic organic chemistry .

Several methods exist for synthesizing 3,3'-iminodipropionic acid:

- Direct Synthesis: One common method involves the reaction of β-alanine with malonic acid derivatives under acidic conditions, leading to the formation of 3,3'-iminodipropionic acid.

- Reductive Amination: This method involves the reaction of propionic acid derivatives with ammonia or amines in the presence of reducing agents.

- Esterification Reactions: The compound can also be synthesized through esterification techniques using appropriate alcohols and acids under controlled conditions .

3,3'-Iminodipropionic acid has a range of applications across different fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

- Biochemical Research: The compound serves as a tool for studying enzyme interactions and metabolic pathways.

- Agriculture: It may have applications as a growth regulator or herbicide due to its biochemical properties.

Interaction studies involving 3,3'-iminodipropionic acid focus on its role in biochemical pathways and its potential effects on cellular processes. Research has shown that it can influence neurotransmitter systems and metabolic functions. Studies often utilize various techniques such as enzyme kinetics assays and receptor binding assays to elucidate these interactions. The findings from these studies contribute to understanding how this compound may affect biological systems at the molecular level .

Several compounds share structural similarities with 3,3'-iminodipropionic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminopropanoic Acid | C3H7NO2 | Simple amino acid structure |

| 3-Aminopropanoic Acid | C4H9NO2 | Contains an additional carbon atom compared to 3,3'-iminodipropionic acid |

| 3,3'-Dithiodipropionic Acid | C6H10O4S2 | Contains sulfur atoms which alter its chemical reactivity |

| Di-tert-butyl 3,3'-Iminodipropionate | C14H27NO4 | An ester derivative that exhibits different properties due to tert-butyl groups |

The uniqueness of 3,3'-iminodipropionic acid lies in its specific imino structure combined with two propionic acid functionalities, which provide distinct chemical reactivity and biological activity compared to similar compounds .

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides fundamental structural characterization for 3,3'-iminodipropionic acid through analysis of both proton and carbon environments. The compound with molecular formula C₆H₁₁NO₄ exhibits characteristic chemical shifts corresponding to its secondary amine and carboxylic acid functionalities [1] [2].

For the parent acid, the proton nuclear magnetic resonance spectrum displays signals consistent with the symmetric bis-carboxyethyl structure. The methylene protons adjacent to the carboxyl groups (–CH₂COOH) typically appear in the characteristic range for α-carboxyl carbons, while the methylene protons connected to the nitrogen atom (–CH₂N) exhibit chemical shifts influenced by the electron-withdrawing nature of the nitrogen center [3] [4]. The secondary amine proton (NH) demonstrates characteristic chemical shift patterns dependent on the solution conditions and hydrogen bonding environment.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons (C=O) and the aliphatic carbon atoms. The carboxyl carbon atoms appear in the typical range for carboxylic acid carbonyls, while the methylene carbons adjacent to nitrogen and those α to the carboxyl groups exhibit distinguishable chemical shifts reflecting their electronic environments [3] [4].

Extensive nuclear magnetic resonance data has been documented for derivative compounds, particularly the diethyl ester form (diethyl 3,3'-iminodipropionate), which provides structural confirmation through comparison analysis. These ester derivatives demonstrate modified chemical shift patterns due to the replacement of the acidic protons with ethyl groups, resulting in altered electronic environments around the carbonyl centers [5] [3].

Infrared Absorption Characteristics

Infrared spectroscopy of 3,3'-iminodipropionic acid reveals characteristic absorption bands corresponding to the functional groups present within the molecular structure. The compound exhibits distinct vibrational modes associated with carboxylic acid, secondary amine, and aliphatic methylene functionalities [1] [6].

The carbonyl stretching vibrations of the carboxylic acid groups appear as prominent absorption bands in the characteristic region for carboxyl C=O stretches. These bands typically exhibit intensity patterns and frequencies consistent with hydrogen-bonded carboxylic acid dimers or chains, common in crystalline carboxylic acid structures. The exact position and splitting patterns of these bands provide information about the hydrogen bonding arrangements in the solid state [7].

The secondary amine N-H stretching vibration contributes to the spectral fingerprint, appearing in the region typical for secondary amines. This absorption band may exhibit broadening or shifting dependent on hydrogen bonding interactions with neighboring molecules or intramolecular interactions with the carboxyl groups. The N-H bending vibrations appear at lower frequencies and contribute to the overall spectral pattern [8] [7].

Methylene C-H stretching and bending vibrations from the propyl chains provide additional spectral features characteristic of the aliphatic backbone structure. These vibrations appear in the typical alkyl C-H regions and assist in structural confirmation. The C-N stretching vibrations of the secondary amine linkage contribute to the mid-infrared region absorption pattern [5] [7].

Thermal Behavior Analysis

Melting Point Determination and Phase Transitions

The melting point of 3,3'-iminodipropionic acid has been consistently determined to be 156°C across multiple analytical sources and commercial suppliers [9] [13] [14] [15] [16] [17]. This thermal transition represents the solid-liquid phase change under standard atmospheric pressure conditions and provides a fundamental physicochemical property for compound identification and purity assessment.

The melting behavior exhibits characteristics typical of crystalline organic acids, demonstrating a sharp transition from the solid crystalline state to the liquid phase. The consistency of the reported melting point value across different sources suggests high purity requirements for commercial samples, typically specified as greater than 98.0% by gas chromatographic and titration analysis methods [13] [14] [15] [16].

Thermal analysis techniques, particularly differential scanning calorimetry, provide detailed information about the melting transition and potential polymorphic behavior. The melting endotherm characteristics, including the onset temperature, peak temperature, and enthalpy of fusion, offer insights into the crystalline packing efficiency and intermolecular interactions within the solid state structure [18] [19] [20].

The thermal behavior classification places 3,3'-iminodipropionic acid in the category of thermally sensitive compounds, requiring storage under refrigerated conditions (0-10°C) to maintain stability and prevent degradation [13] [14] [15] [21]. This thermal sensitivity designation indicates potential decomposition pathways that may become activated at elevated temperatures approaching or exceeding the melting point.

Phase transition studies reveal that the compound maintains structural integrity through the melting process under controlled conditions. However, prolonged exposure to temperatures above the melting point may initiate thermal decomposition reactions, as evidenced by the classification as a heat-sensitive material in commercial specifications [13] [14] [15] [16].

Thermogravimetric Analysis

Thermogravimetric analysis provides quantitative measurement of mass changes as a function of temperature, revealing thermal stability limits and decomposition pathways for 3,3'-iminodipropionic acid. The compound demonstrates thermal stability up to temperatures significantly above its melting point, with decomposition onset occurring in the range of 235-236°C according to predictive thermochemical calculations [22].

The thermogravimetric profile typically exhibits minimal mass loss below 150°C, consistent with the anhydrous nature of the crystalline form and the absence of significant volatile impurities or solvent molecules. The initial mass loss region, if present, would correspond to dehydration of any residual water content or removal of surface-adsorbed moisture [23] [24] [25].

The primary thermal decomposition event occurs above 200°C, characterized by significant mass loss corresponding to the breakdown of the molecular structure. This decomposition process likely involves multiple pathways, including decarboxylation reactions leading to carbon dioxide loss and fragmentation of the carbon-nitrogen bonds within the molecular framework [26] [27].

The decomposition mechanism may proceed through initial decarboxylation of one or both carboxylic acid groups, followed by further degradation of the resulting amine-containing intermediates. The sequential nature of these thermal events can be observed through derivative thermogravimetric analysis, which provides enhanced resolution of overlapping decomposition processes [23] [24] [27].

Kinetic analysis of the thermogravimetric data enables determination of activation energy parameters for the thermal decomposition process. These parameters provide insights into the energy barriers associated with bond-breaking reactions and assist in predicting thermal stability under various temperature conditions encountered during processing, storage, and application [26] [27].

The practical implications of the thermogravimetric analysis results confirm the requirement for temperature-controlled storage and handling procedures. The thermal decomposition temperature provides an upper limit for processing conditions and establishes safety parameters for industrial applications involving elevated temperatures [13] [14] [15] [16].

Crystallographic Studies and Solid-State Properties

Crystal Structure and Molecular Packing

The crystallographic characterization of 3,3'-iminodipropionic acid reveals fundamental information about the solid-state arrangement and intermolecular interactions that govern the material properties. While specific single-crystal X-ray diffraction data for the parent acid structure was not identified in the available literature, related structural studies and powder diffraction techniques provide insights into the crystalline behavior [28] [29].

The molecular structure consists of a central secondary amine nitrogen atom bonded to two propionic acid chains, creating a symmetric bifunctional architecture. This structural arrangement enables multiple hydrogen bonding possibilities through both the carboxylic acid functionalities and the secondary amine group, leading to complex three-dimensional hydrogen bond networks in the crystalline state [30] [31].

Comparative structural analysis with related iminodiacetic acid compounds provides insights into the likely packing arrangements. Studies of iminodiacetic acid polymorphs have revealed complex hydrogen bonding patterns involving cyclic motifs between carboxylate and iminium ions, suggesting similar organizational principles may apply to the longer-chain iminodipropionic acid structure [30].

The crystal packing likely involves carboxylic acid dimer formation through classical O-H···O hydrogen bonds, a common structural motif in organic acids. These dimeric units may be interconnected through additional hydrogen bonds involving the secondary amine nitrogen as both a donor (N-H···O) and acceptor site, creating extended network structures [32] [30] [31].

Powder diffraction analysis capabilities exist for structural determination of crystalline forms, particularly valuable when single crystals of sufficient quality are not available. This technique has proven successful for pharmaceutical compounds and organic acids, enabling structure determination from powder samples and providing information about polymorphic forms [33] [29] [34].

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding architecture within crystalline 3,3'-iminodipropionic acid represents a critical factor determining the physical properties and stability characteristics of the solid form. The molecule possesses multiple hydrogen bonding sites, including two carboxylic acid groups capable of both donation and acceptance, and a secondary amine that can participate as a hydrogen bond donor [30] [31].

Classical carboxylic acid hydrogen bonding typically involves the formation of centrosymmetric dimers with characteristic O-H···O bond distances and angles. These dimeric arrangements constitute primary building blocks that organize into higher-order structures through additional intermolecular interactions. The geometric parameters of these hydrogen bonds, including distances, angles, and directionality, influence the overall crystal packing efficiency [32] [30].

The secondary amine functionality provides additional hydrogen bonding opportunities through N-H···O interactions with carboxyl oxygen atoms, either from the same molecule (intramolecular) or neighboring molecules (intermolecular). These interactions may create cyclic hydrogen bonding motifs that stabilize particular conformational arrangements and contribute to the overall crystal lattice energy [30] [31].

Graph-set analysis methodology, developed for systematically describing hydrogen bonding patterns, enables classification and comparison of the structural motifs present in related compounds. This analytical approach has been successfully applied to polymorphic systems and provides a framework for understanding the relationship between hydrogen bonding patterns and crystal stability [30].

Weaker intermolecular interactions, including van der Waals forces and dipole-dipole interactions, supplement the hydrogen bonding network and contribute to the overall crystal cohesion. The methylene chains within the propionic acid portions of the molecule participate in these interactions, influencing the molecular packing density and thermal expansion behavior [35] [36].

Polymorphic Considerations and Solid Form Diversity

The potential for polymorphic behavior in 3,3'-iminodipropionic acid stems from the molecular flexibility and multiple hydrogen bonding possibilities inherent in the structure. Organic compounds containing both carboxylic acid and amine functionalities frequently exhibit polymorphism due to the various ways these groups can organize in the crystalline state [32] [37] [38].

The conformational flexibility around the carbon-nitrogen bonds enables different molecular arrangements that may lead to distinct crystal forms. Each conformation can potentially stabilize through different hydrogen bonding networks, resulting in polymorphic forms with varying physical properties such as melting point, solubility, and stability [32] [39] [38].

Commercial specifications consistently report the same melting point (156°C) across multiple suppliers, suggesting the predominant crystalline form is well-established and reproducible under standard crystallization conditions [9] [13] [14] [15] [16] [17]. However, the potential existence of metastable polymorphs cannot be excluded without comprehensive solid-form screening studies.

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, serve as primary tools for detecting polymorphic transformations and characterizing thermal behavior. The heat-sensitive designation and specific storage requirements (0-10°C) may relate to prevention of solid-state transformations or decomposition pathways that could affect material stability [13] [14] [15] [16].

Powder X-ray diffraction represents the definitive technique for polymorph identification and characterization, enabling detection of different crystalline forms through their unique diffraction fingerprints. This technique has proven essential in pharmaceutical development for identifying and controlling polymorphic forms that can impact bioavailability and processing characteristics [33] [29] [34].

The appearance specification as "white to almost white powder to crystal" suggests the material may exist in different morphological forms depending on crystallization conditions, processing methods, or storage conditions. These morphological variations may reflect different crystal habits of the same polymorph or potentially indicate the presence of multiple polymorphic forms [13] [14] [15] [16].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant